molecular formula C8H12N2O2S B061179 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine CAS No. 180869-36-7

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

Cat. No. B061179
CAS RN: 180869-36-7
M. Wt: 200.26 g/mol
InChI Key: PTYFBMBIEDVSIA-UHFFFAOYSA-N
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Description

“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.26 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine”, can be achieved through various methods . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

The InChI code for “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is 1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 .


Chemical Reactions Analysis

The methoxy groups in “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” are potential leaving groups, and nucleophiles may substitute them . Under acidic or basic conditions, the dimethoxymethyl group could undergo hydrolysis to form the corresponding carboxylic acids or alcohols . The compound might also be reduced to produce a product with fewer oxygen atoms .


Physical And Chemical Properties Analysis

“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a liquid at room temperature .

Scientific Research Applications

  • Vibrational Spectroscopy Studies : Research has been conducted on the vibrational spectroscopy of pyrimidines, including derivatives like 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. Gauther and Lebas (1980) analyzed the vibrational spectra of such compounds to understand their molecular interactions (Gauther & Lebas, 1980).

  • Pharmacology and Antiviral Activity : Some derivatives of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine exhibit antiviral activities. Fan et al. (2006) synthesized derivatives like 5-(dimethoxymethyl)-2'-deoxyuridine, showing significant antiviral activity against orthopoxviruses (Fan et al., 2006).

  • Chemical Reactions and Kinetics : The aminolysis and other reactions involving methylthio pyrimidines have been studied. For example, Brown and Forster (1966) investigated the butylaminolysis of substituted methoxy- and methylthio-pyrimidines (Brown & Forster, 1966).

  • Molecular Structure and Optical Properties : Structural, electronic, and optical properties of thiopyrimidine derivatives have been explored, which could include compounds structurally similar to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. Hussain et al. (2020) compared the structural parameters and nonlinear optical properties of such derivatives with experimental data (Hussain et al., 2020).

  • Synthesis and Antitumor Activity : Research has also been directed towards synthesizing pyrimidine derivatives for potential antitumor activity. For instance, Grivsky et al. (1980) described the synthesis of a compound that is a potent inhibitor of mammalian dihydrofolate reductase, showing activity against certain cancers (Grivsky et al., 1980).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” could involve exploring its potential applications in various fields. For instance, its derivatives could be used in the development of new pharmaceuticals or materials .

Mechanism of Action

properties

IUPAC Name

4-(dimethoxymethyl)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFBMBIEDVSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572486
Record name 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

CAS RN

180869-36-7
Record name 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodomethane (128 g, 902 mmol, 1.20 equiv.) was added carefully to the crude solution of sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate (2) (156 g, 751 mmol) in methanol (700 mL, 1.1 M) while maintaining the reaction temperature below 28° C. using an ice-water bath for cooling. The resulting mixture was stirred at room temperature for 16 h. After removal of the solvent under reduced pressure, the residue was diluted with water (300 mL) and extracted with ethyl acetate (2×150 mL). The combined organic layer was concentrated under reduced pressure and the crude residue purified by passing through a short silica gel pad and washing with diethyl ether (200 mL) to afford 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (3) as a brown oil (53.7 g, 150 g theoretical, 35.7%). LC-MS m/z 201 (M+1). Reference: WO 2006/0097341A1, pg 67.
Quantity
128 g
Type
reactant
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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